molecular formula C11H15ClN2O2 B1428168 Morpholine-2-carboxylic acidphenylamide hydrochloride CAS No. 1229627-52-4

Morpholine-2-carboxylic acidphenylamide hydrochloride

Cat. No. B1428168
M. Wt: 242.7 g/mol
InChI Key: ZWNNIEXKCHKUQX-UHFFFAOYSA-N
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Description

“Morpholine-2-carboxylic acidphenylamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O2. It is a derivative of Morpholine-2-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of morpholines, including Morpholine-2-carboxylic acidphenylamide hydrochloride, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of Morpholine-2-carboxylic acidphenylamide hydrochloride is represented by the InChI code: 1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H .


Chemical Reactions Analysis

The synthesis of morpholines involves various chemical reactions, including coupling, cyclization, and reduction reactions . These reactions are performed using easily available amino alcohols and α-haloacid chlorides . Other methods of synthesis involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

Morpholine-2-carboxylic acidphenylamide hydrochloride is a solid at room temperature . It has a molecular weight of 242.7 g/mol.

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives are explored for their broad spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, is integral to compounds developed for various pharmacological activities. Research on morpholine derivatives shows promise in biochemistry and medicine, with significant attention to their synthesis and potential as pharmacophoric agents. The investigation into morpholine and pyran analogues underscores their importance in designing novel derivatives with improved biological activities (Asif & Imran, 2019).

Medicinal Chemistry and Pharmaceutical Applications

Morpholine and its analogues, including piperazine, are subject to continuous medicinal chemistry investigations due to their wide range of pharmaceutical applications. Recent developments have led to new synthetic methods for these derivatives, aiming to enhance their pharmacophoric activities. This research trajectory highlights the morpholine nucleus as a key player in the development of pharmacologically active compounds (Mohammed et al., 2015).

Contributions to Psychotropic Drug Development

The exploration of morpholine derivatives extends into psychotropic drug development. Research focusing on phosphorylated carboxylic acids derivatives, including those related to morpholine structures, has identified potential drugs with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. These findings suggest a significant role for morpholine derivatives in addressing psychiatric and neurological disorders, offering new avenues for therapeutic intervention (Semina et al., 2016).

Antioxidant Activity Analysis

While not directly linked to Morpholine-2-carboxylic acidphenylamide hydrochloride, the research into antioxidants provides a framework for evaluating the potential health benefits of morpholine derivatives. Studies on antioxidant activity, detection mechanisms, and the impact on health emphasize the importance of understanding the biochemical pathways and interactions of compounds like morpholine derivatives. Such research contributes to a broader comprehension of their potential therapeutic uses (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-phenylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNIEXKCHKUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2-carboxylic acidphenylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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